1,3-Diethoxy-2-fluoro-4-nitrobenzene
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Overview
Description
1,3-Diethoxy-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C10H12FNO4 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethoxy-2-fluoro-4-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 1,3-diethoxybenzene followed by fluorination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The subsequent fluorination can be achieved using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethoxy-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines or phenoxides.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Fluorination: Potassium fluoride in dimethylformamide at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Oxidation: Potassium permanganate.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Aromatics: Formed by nucleophilic aromatic substitution reactions.
Oxidized Products: Aldehydes or carboxylic acids formed by oxidation of ethoxy groups.
Scientific Research Applications
1,3-Diethoxy-2-fluoro-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diethoxy-2-fluoro-4-nitrobenzene involves its interaction with various molecular targets and pathways:
Nucleophilic Aromatic Substitution: The nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack and subsequent substitution reactions.
Comparison with Similar Compounds
1,3-Diethoxy-2-fluoro-4-nitrobenzene can be compared with other similar compounds such as:
1,3-Dimethoxy-2-fluoro-4-nitrobenzene: Similar structure but with methoxy groups instead of ethoxy groups.
4-Fluoronitrobenzene: Lacks the ethoxy groups and has a simpler structure.
2-Fluoro-1,3-dimethoxy-4-nitrobenzene: Similar structure but with different substitution pattern.
Properties
Molecular Formula |
C10H12FNO4 |
---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
1,3-diethoxy-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C10H12FNO4/c1-3-15-8-6-5-7(12(13)14)10(9(8)11)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
LYHGAMVNFWWUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])OCC)F |
Origin of Product |
United States |
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